Cas no 20725-03-5 (3,3',4',7-Tetrahydroxyflavanone)
Fustinis ((±) -fustin; 3,7,3', 4'-tetrahydroxyflavanone) is a potent amyloid β (a β) Inhibitors Fustinis ((±) -fustin; 3,7,3', 4'-tetrahydroxyflavanone) can increase a β (1-42) induced acetylcholine (ACh) level \ choline acetyltransferase (ChAT) activity and chat gene expression Fustinis ((±) -fustin; 3,7,3', 4'-tetrahydroxyflavanone) decreased a β (1-42) - induced acetylcholinesterase (AChE) activity and AChE gene expression Fustinis ((±) -fustin; 3,7,3 ', 4' - tetrahydroxyflavanone) increased muscarinic M1 receptor gene expression and muscarinic M1 receptor binding activity Fustinis ((±) -fustin; 3,7,3 ', 4' - tetrahydroxyflavanone) can be used in Alzheimer's disease research
20725-03-5 structure
3,3',4',7-Tetrahydroxyflavanone Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-rel-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-, trans-
- Flavanone,3,3',4',7-tetrahydroxy- (7CI,8CI)
- Fustin (6CI)
- (?à)-Fustin
- 2,3-Dihydrofisetin
- Dihydrofisetin
- NSC59264
- trans-(?à)-3,3',4',7-Tetrahydroxyflavanone
- Fustin
- FUSTIN(AS)
- 2,3-DIHYDROFISETH
- 3,3',4',7-tetrahydroxyflavanone
- 3',4',7-TRIHYDROXYFLAVANONOL
- 3,7,3',4'-tetrahydroxyflavanone
- 3,7,3',4'-tetrahydroxyflavone
- 5-Deoxydihydrouercetin
- [ "Dihydrofisetin" ]
- AKOS032948206
- (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxychroman-4-one
- (2R,3S)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-chromen-4-one
- Fustin (2R,3R)-form [MI]
- TRANS-(+/-)-3,3',4',7-TETRAHYDROXYFLAVANONE
- (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- (+)-3,3',4',7-tetrahydroxyflavanone
- trans-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4-benzopyrone
- C01378
- FUSTIN, (+/-)-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-,(2R,3R)-rel-
- DTXSID70871986
- CHEBI:228234
- Flavanone, 3,3',4',7-tetrahydroxy- (VAN)
- (2R,3R)-fustin
- 2,3-TRANS-FUSTIN
- (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
- UNII-4994C1X19A
- Fustin, (+)-
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-
- UNII-C308QR79UE
- SCHEMBL13640269
- (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-chroman-4-one
- (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
- 3,7,3',4'-Tetrahydroxy-flavanon
- 4382-36-9
- C308QR79UE
- Q5510352
- Ambap20725-03-5
- 4H-1-BENZOPYRAN-4-ONE, 2-(3,4-DIHYDROXYPHENYL)-2,3-DIHYDRO-3,7-DIHYDROXY-, (2R-TRANS)-
- fustin (2R,3R)-form
- Flavanone, 3,3',4',7-tetrahydroxy-(VAN)
- CHEBI:5202
- (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
- (2R,3R)-3,7,3',4'-tetrahydroxyflavanone
- CHEMBL470267
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-, trans-
- SureCN13640269
- CS-0143760
- (+)-trans-fustin
- NSC-59264
- 20725-03-5
- HY-N8376
- DTXSID401136309
- 4994C1X19A
- MFCD00075647
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-rel-
- FUSTIN [MI]
- NSC 59264
- (+/-)-Fustin
- Flavanone, 3,3',4',7-tetrahydroxy-, (+)-
- (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-chromen-4-one
- Tetrahydroxyflavanone
- (+)-2,3-dihydrofisetin
- (+)-Fustin
- AC1NSVLG
- EINECS 243-989-6
- FS-9541
- Flavanone, 3,3',4',7-tetrahydroxy-
- 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-chroman-4-one
- SCHEMBL555237
- DTXSID801021299
- FNUPUYFWZXZMIE-UHFFFAOYSA-N
- Flavanone,3',4',7-tetrahydroxy-
- 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-, trans-
- CHEMBL508731
- 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
- 101849-13-2
- NS00050222
- FT-0773982
- DA-49257
- G77035
- FNUPUYFWZXZMIE-LSDHHAIUSA-N
- 3,7,3',4'-Tetrahydroxyflavanone
- +Expand
-
- MFCD00075647
- FNUPUYFWZXZMIE-LSDHHAIUSA-N
- InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
- OC1C=CC([C@H]2OC3C=C(C=CC=3C(=O)[C@@H]2O)O)=CC=1O
Computed Properties
- 288.06300
- 4
- 6
- 1
- 288.063388
- 21
- 400
- 0
- 2
- 0
- 0
- 0
- 1
- 1.3
- 107
Experimental Properties
- 1.48070
- 107.22000
- 1.728
- 644.2±55.0 °C at 760 mmHg
- 216-217°C
- 0.0±2.0 mmHg at 25°C
- 249.2±25.0 °C
- Powder
- 1.6±0.1 g/cm3
3,3',4',7-Tetrahydroxyflavanone Price
3,3',4',7-Tetrahydroxyflavanone Suppliers
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3,3',4',7-Tetrahydroxyflavanone Related Literature
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1. Metabolites from the purple heartwood of Mimosoideae I, Acacia peuce F. Muell: the first natural 2,3-cis-peltogynoidsEdward V. Brandt,David G. Roux J. Chem. Soc. Perkin Trans. 1 1979 777
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2. Flavonoid synthesis based on photolysis of flavan-3-ols, 3-hydroxyflavanones, and 2-benzylbenzofuranonesTheunis G. Fourie,Daneel Ferreira,David G. Roux J. Chem. Soc. Perkin Trans. 1 1977 125
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3. Immediate biogenetic precursors of mopanols and peltogynolsJohanna P. van der Merwe,D. Ferreira,E. V. Brandt,D. G. Roux J. Chem. Soc. Chem. Commun. 1972 521
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4. Phytochemistry of the gum copal tree, Trachylobium verrucosum(gaertn.) oliv. The first natural α-hydroxychalcone and 2,3-cis- and 2,3-trans-3-methoxyflavanonesDaneel Ferreira,Johanna P. van der Merwe,David G. Roux J. Chem. Soc. Perkin Trans. 1 1974 1492
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5. Stereochemistry and biogenesis of mopanols and peltogynols and associated flavanoids from Colophospermum mopaneS. E. Drewes,D. G. Roux J. Chem. Soc. C 1966 1644
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6. 273. Natural occurrence of enantiomorphous leucoanthocyanidian: (+)-mollisacacidin (gleditsin) and quebracho(–)-leucofisetinidinJ. W. Clark-Lewis,D. G. Roux J. Chem. Soc. 1959 1402
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7. 525. The isolation and constitution of mollisacacidin, a new leucoanthocyanidin from the heartwood of Acacia mollisima willdH. H. Keppler J. Chem. Soc. 1957 2721
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B. Nisar Ahamed,Roland Duchêne,Koen Robeyns,Charles-André Fustin Chem. Commun. 2016 52 3254
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9. Photochemical deoxygenation of an α-ketol: the dihydroflavonol–flavanone conversionJan H. van der Westhuizen,Daneel Ferreira,David G. Roux J. Chem. Soc. Perkin Trans. 1 1980 1003
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10. Selective esterification, substitutions (S N1), and transformations of flavan-3,3′,4,4′,7-pentaolsI. C. du Preez,D. Ferreira,D. G. Roux N1) and transformations of flavan-33′44′7-pentaols. I. C. du Preez D. Ferreira D. G. Roux J. Chem. Soc. C 1971 336
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:20725-03-5)3,3',4',7-Tetrahydroxyflavanone
99%
5mg
827.0